

4-chlorocinnamic acid ester derivatives efficacy comparison

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Compound Focus: 4-Chlorocinnamic acid

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Efficacy Comparison of 4-Chlorocinnamic Acid Esters

The table below summarizes the minimum inhibitory concentration (MIC) data for the most active esters from a 2019 study, which tested twelve derivatives against several fungal and bacterial strains [1] [2].

Ester Derivative Name	Antifungal Activity (MIC in $\mu\text{mol/mL}$)	Antibacterial Activity (against <i>S. aureus</i>)
Perillyl 4-chlorocinnamate (11)	0.024 $\mu\text{mol/mL}$ (vs. <i>Candida</i> spp.)	Not active at the tested concentrations [2].
Methoxyethyl 4-chlorocinnamate (4)	0.13 $\mu\text{mol/mL}$ (vs. <i>Candida</i> spp.)	Not active at the tested concentrations [2].
Methyl 4-chlorocinnamate (1)	Active (all esters were bioactive) [1]	Active only at the highest concentration tested [1] [2].

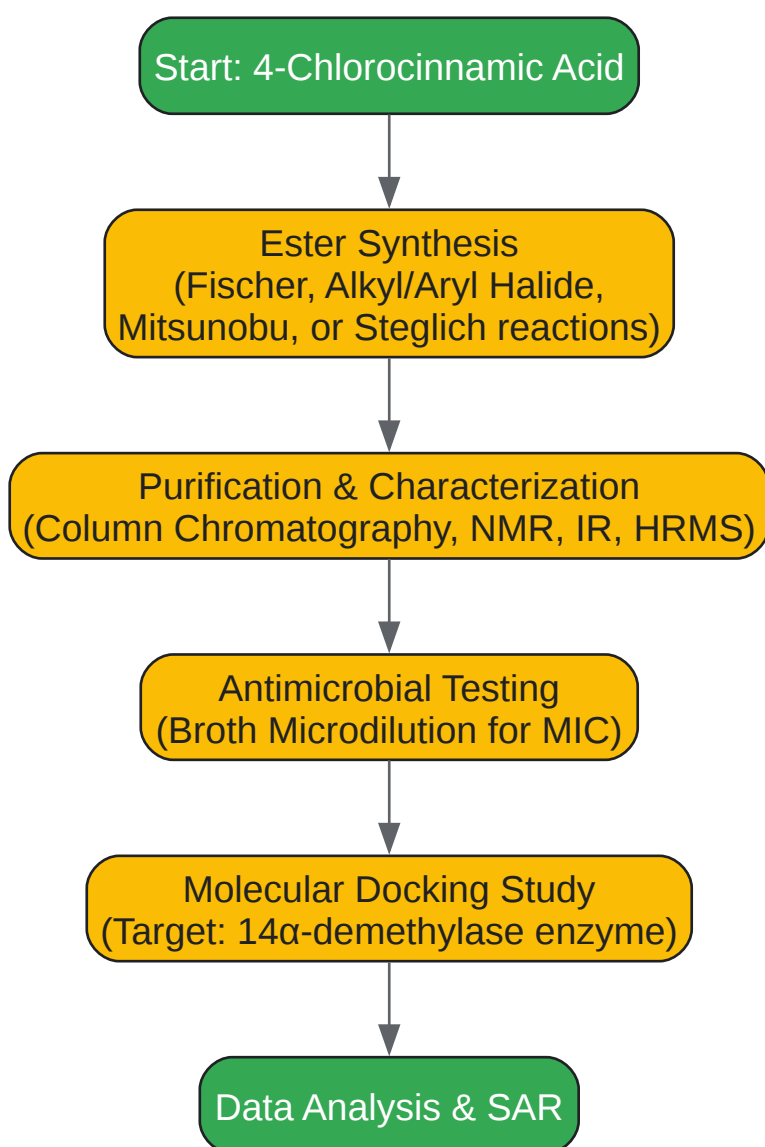
Key Conclusions from the Research:

- Structural Efficacy Relationships:** The study concluded that esters featuring **short alkyl chains with oxygen heteroatoms** (e.g., methoxyethyl) or a **perillyl-type terpenic substructure** exhibited the most potent antifungal profiles [1] [2].

- **Molecular Docking:** Data suggested that all tested compounds bind well to the active site of the fungal enzyme **14 α -demethylase**, indicating they are potential inhibitors of this enzyme, which is crucial for ergosterol biosynthesis [1] [2].

Experimental Methodology

The following diagram outlines the general workflow for the synthesis and evaluation of the ester derivatives as described in the study [2]:



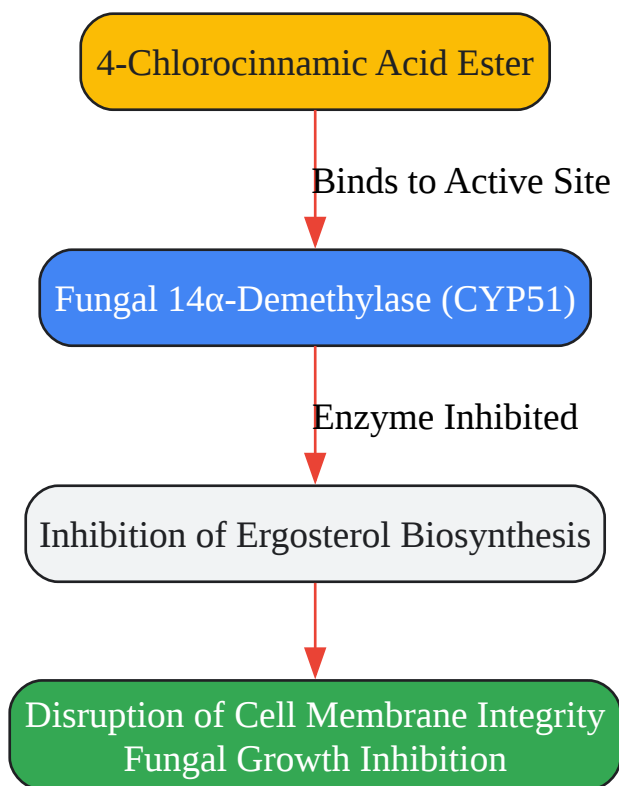
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Detailed Protocol:

- **Synthesis of Esters (Compounds 1-12):** The twelve esters were prepared from **4-chlorocinnamic acid** using various classic esterification methods, with yields ranging from 26.3% to 97.6% [2].
 - **For simple alkyl esters (1-6):** A **Fischer esterification** was performed by dissolving the acid in the appropriate alcohol and adding concentrated sulfuric acid, followed by reflux for 3-24 hours [2].
 - **For other esters (7-12):** Methods like **alkyl/aryl halide esterification**, **Mitsunobu reaction**, and **Steglich esterification** were employed, often using bases like triethylamine or catalysts like DMAP and DCC, with reactions running for 24-72 hours [2].
- **Purification and Characterization:** The crude products were purified using silica gel column chromatography. The structures and purity of all esters were confirmed by **¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS)** for unpublished compounds [2].
- **Antimicrobial Activity Assay:** The **broth microdilution method** was used to determine the Minimum Inhibitory Concentration (MIC) against standardized strains of fungi (*Candida albicans*, *C. glabrata*, *C. krusei*, *C. guilliermondii*) and bacteria (*Pseudomonas aeruginosa*, *Staphylococcus aureus*) [2].
- **Molecular Docking Study:** To investigate the mechanism of antifungal action, all synthesized esters were subjected to a molecular docking study using the crystal structure of the fungal enzyme **14 α -demethylase (CYP51)** [1] [2].

Interpretation of the Proposed Mechanism

The molecular docking data suggests a potential mechanism for the antifungal activity, which can be visualized as follows:



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This proposed mechanism aligns with a known mode of action for many antifungal agents. The inhibition of 14 α -demethylase prevents the production of ergosterol, an essential component of the fungal cell membrane, leading to loss of membrane integrity and ultimately cell death [1] [2].

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References

1. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives [pubmed.ncbi.nlm.nih.gov]
2. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives [pmc.ncbi.nlm.nih.gov]

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